Multi-Target AChE/BACE1 Inhibition Profile vs. Single-Target Drug Donepezil
PD07 (343373-26-2) demonstrates a unique dual-inhibition profile distinct from the approved drug donepezil. PD07 inhibits human AChE with an IC50 of 0.29 μM and concurrently inhibits BACE1 with an IC50 of 13.42 μM . In contrast, donepezil is a potent and highly selective AChE inhibitor (IC50 = 0.026 μM) with negligible BACE1 activity [1]. This makes PD07 the preferred research tool for studies investigating the polypharmacology of AChE and BACE1, where the single-target dominance of donepezil is a limitation.
| Evidence Dimension | Enzyme inhibition (AChE and BACE1) |
|---|---|
| Target Compound Data | AChE IC50 = 0.29 μM; BACE1 IC50 = 13.42 μM |
| Comparator Or Baseline | Donepezil: AChE IC50 = 0.026 μM; BACE1 IC50 = not active |
| Quantified Difference | PD07 is 11-fold less potent on AChE but adds significant BACE1 inhibition absent in donepezil. |
| Conditions | In vitro enzymatic assays on human enzymes; conditions referenced from respective product data sheets. |
Why This Matters
For procurement, this dual-target profile makes PD07 uniquely suited for experiments designed to simultaneously modulate the cholinergic and amyloidogenic pathways, a feat not achievable with donepezil.
- [1] Sugimoto H. Donepezil hydrochloride: a treatment drug for Alzheimer's disease. Chem Rec. 2001;1(1):63-73. doi:10.1002/1528-2691(2001)1:1<63::AID-TCR10>3.0.CO;2-H View Source
